Myoscorpine

Vue d'ensemble

Description

Myoscorpine is a pyrrolizidine alkaloid, a class of secondary metabolites produced by various plant families. These compounds are known for their role in plant defense mechanisms against herbivores. This compound is found in the roots of Lithospermum erythrorhizon and other plants in the Boraginaceae family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of myoscorpine involves several steps, starting with the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase . This is followed by oxidation reactions to form the pyrrolizidine structure . The specific conditions for these reactions typically include the use of dithiothreitol, EDTA, and β-nicotinamide-adenine dinucleotide at a pH of 8.7 and a temperature of 37°C .

Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the presence of toxic pyrrolizidine alkaloids. extraction from natural sources, such as the roots of Lithospermum erythrorhizon, is a viable method. This involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone .

Analyse Des Réactions Chimiques

Types of Reactions: Myoscorpine undergoes various chemical reactions, including oxidation, reduction, and substitution. The initial step involves the oxidation of homospermidine to form the pyrrolizidine structure .

Common Reagents and Conditions: Common reagents used in these reactions include dithiothreitol, EDTA, and β-nicotinamide-adenine dinucleotide . The reactions are typically carried out at a pH of 8.7 and a temperature of 37°C .

Major Products: The major products formed from these reactions include this compound N-oxide and other pyrrolizidine alkaloids such as 7-acetylintermedine N-oxide and 3-acetylthis compound N-oxide .

Applications De Recherche Scientifique

Chemical Properties and Reactions

Myoscorpine undergoes several chemical reactions, including oxidation, reduction, and substitution. Key reactions include:

- Oxidation of Homospermidine : This is the initial step in forming the pyrrolizidine structure.

- Common Reagents : Reagents such as dithiothreitol, EDTA, and β-nicotinamide-adenine dinucleotide are frequently employed in these reactions.

- Major Products : The primary products formed include this compound N-oxide and other related pyrrolizidine alkaloids like 7-acetylintermedine N-oxide and 3-acetylthis compound N-oxide .

Biological Applications

This compound has demonstrated various biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against certain pathogens. This suggests potential applications in developing natural antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Hepatotoxicity Studies : this compound's effects on liver health have been extensively studied. While it has therapeutic potential, high doses have been linked to hepatotoxicity and other adverse effects. This duality necessitates careful consideration in its application .

Medicinal Applications

The medicinal uses of this compound primarily stem from its presence in comfrey preparations:

- Wound Healing : Comfrey extracts containing this compound have been traditionally used for treating wounds and skin conditions. Clinical studies have shown effectiveness in reducing pain and promoting healing in patients with acute injuries .

- Musculoskeletal Disorders : this compound has been evaluated for its efficacy in treating conditions such as arthritis and muscle pain. A clinical trial involving children reported significant improvements in pain management when using comfrey-based treatments .

Industrial Applications

In addition to its medicinal uses, this compound holds potential in various industrial applications:

- Natural Pesticides : The insecticidal properties of this compound suggest that it could be developed into a natural pesticide, providing an alternative to synthetic chemicals .

- Cosmetic Formulations : Due to its anti-inflammatory and healing properties, this compound is being explored for inclusion in cosmetic products aimed at skin repair and rejuvenation .

Case Study 1: Wound Healing Efficacy

A clinical trial assessed the effectiveness of a comfrey cream containing this compound on children with acute blunt trauma. The study reported improvements ranging from 84.5% to 100% across various parameters such as pain reduction and functional impairment .

Case Study 2: Hepatotoxicity Reports

Several documented cases highlight the hepatotoxic risks associated with high consumption of comfrey products containing this compound. One case involved a patient who developed portal hypertension after prolonged use of comfrey tea, emphasizing the need for caution in its therapeutic application .

Mécanisme D'action

The mechanism of action of myoscorpine involves its interaction with molecular targets and pathways in plants and herbivores. Homospermidine synthase catalyzes the formation of homospermidine, which is then converted into the pyrrolizidine structure through oxidation reactions . These compounds act as defense mechanisms in plants by deterring herbivores and can be converted into sex pheromones by certain insects .

Comparaison Avec Des Composés Similaires

Myoscorpine is similar to other pyrrolizidine alkaloids such as 7-acetylintermedine, 7-acetyllycopsamine, echimidine, intermedine, lasiocarpine, lycopsamine, symlandine, symphytine, and symviridine . What sets this compound apart is its specific chemical structure and the unique pathways involved in its biosynthesis . Additionally, its presence in certain plants and its role in plant-insect interactions highlight its uniqueness among pyrrolizidine alkaloids .

Activité Biologique

Myoscorpine is a compound derived from the myxobacterial species, particularly noted for its unique biological activities. This article delves into the various biological activities associated with this compound, including its antibacterial properties, cytotoxic effects on cancer cells, and its potential therapeutic applications.

Overview of this compound

This compound is classified as a natural product from myxobacteria, which are known for their complex life cycles and ability to produce a variety of bioactive compounds. The structure of this compound has been elucidated through various biochemical methods, revealing its potential as a significant player in pharmacological applications.

1. Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogenic bacteria. Research indicates that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that this compound could be integrated into treatments targeting resistant bacterial strains, particularly in the context of rising antibiotic resistance.

2. Cytotoxic Activity

In addition to its antibacterial properties, this compound has shown moderate cytotoxicity against various human cancer cell lines. The cytotoxic effects are primarily evaluated using MTT assays, where cell viability is assessed after treatment with different concentrations of this compound.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The IC50 values indicate that this compound has a significant impact on cancer cell proliferation, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, which contributes to oxidative stress and subsequent cell death in tumor cells.

- Inhibition of Key Enzymes : this compound may inhibit specific enzymes involved in cellular metabolism and proliferation, further enhancing its cytotoxic effects.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Case Study 1 : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered alongside traditional chemotherapy agents.

- Case Study 2 : In vitro studies showed that combining this compound with existing antibiotics resulted in synergistic effects against resistant bacterial strains.

These case studies underscore the compound's versatility and potential for integration into existing treatment protocols.

Propriétés

IUPAC Name |

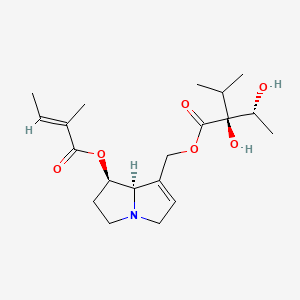

[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-MVEITQORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231837 | |

| Record name | Myoscorpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82535-76-0 | |

| Record name | Myoscorpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myoscorpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYOSCORPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755V48P1HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.